(4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
Preparation Methods
The synthesis of (4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4-hydroxypyrimidine with an appropriate sulfanone precursor under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways within cells . The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
(4-Hydroxypyrimidin-2-yl)(imino)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:
4-Hydroxypyrimidine: A simpler compound with a similar pyrimidine ring structure.
Sulfanone derivatives: Compounds with similar sulfanone groups but different substituents.
The uniqueness of this compound lies in its combined pyrimidine and sulfanone structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(methylsulfonimidoyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2S/c1-11(6,10)5-7-3-2-4(9)8-5/h2-3,6H,1H3,(H,7,8,9) |
InChI Key |
RDMVTVRCFYHABH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NC=CC(=O)N1 |
Origin of Product |
United States |
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